molecular formula C19H20FN5O3 B2584474 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105201-91-9

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2584474
CAS No.: 1105201-91-9
M. Wt: 385.399
InChI Key: GASATFYDPQUSKW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazinone class, characterized by a bicyclic heteroaromatic core (pyrazolo[3,4-d]pyridazinone) substituted with a cyclopropyl group at position 4, a 4-fluorophenyl group at position 1, and a methoxyethyl acetamide side chain at position 2. The 7-oxo moiety confers electrophilic reactivity, while the fluorophenyl and cyclopropyl groups enhance lipophilicity and steric specificity. The methoxyethyl side chain likely improves solubility, a critical factor in pharmacokinetic optimization. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELX ) and spectroscopic methods (IR, NMR, MS), as seen in analogous syntheses .

Properties

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-28-9-8-21-16(26)11-24-19(27)18-15(17(23-24)12-2-3-12)10-22-25(18)14-6-4-13(20)5-7-14/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASATFYDPQUSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The pyrazolo[3,4-d]pyridazinone core distinguishes this compound from related pyrazolo[3,4-b]pyridinones (e.g., compound 4f in ). This structural difference is reflected in melting points: compound 4f (pyridinone derivative) melts at 214–216°C , whereas pyridazinone analogs often exhibit higher thermal stability due to increased conjugation.

Substituent Effects
Substituent Position Target Compound Compound 4f Impact on Properties
Position 1 4-Fluorophenyl Phenyl Fluorine enhances electronegativity, improving receptor affinity.
Position 4 Cyclopropyl Methyl Cyclopropyl’s smaller size and rigidity may reduce steric hindrance.
Side Chain N-(2-methoxyethyl)acetamide N-(4-fluorophenyl)acetamide Methoxyethyl improves aqueous solubility vs. fluorophenyl’s lipophilicity.

Key Findings :

  • The 4-fluorophenyl group in the target compound likely increases metabolic stability compared to the unsubstituted phenyl in 4f , as fluorine resists oxidative degradation .
Spectroscopic and Analytical Data
Parameter Target Compound (Inferred) Compound 4f
IR (C=O stretch) ~1680–1690 cm⁻¹ 1684 cm⁻¹
1H NMR δ ~4.3 (methoxyethyl -OCH3) δ 4.23 (CH2), δ 10.08 (-NH)
MS (m/z) ~450–470 (M⁺) 486 (M⁺), 588 (M+2)

The methoxyethyl group in the target compound would produce distinct NMR signals (e.g., δ 3.2–3.5 for -OCH2CH2OCH3) absent in 4f , which instead shows aromatic -NH signals (δ 10.08).

Crystallographic and Computational Insights
  • SHELX Refinement : The target compound’s structure may be refined using SHELXL, which optimizes positional and thermal parameters for small molecules . In contrast, 4f ’s structure was solved via traditional spectroscopic methods, highlighting the role of crystallography in resolving complex substituent arrangements.
  • Enantiomer Analysis : If the target compound exhibits chirality, Flack’s parameter () could distinguish enantiomers, whereas 4f ’s centrosymmetric substituents preclude this need .

Research Implications and Limitations

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